Welcome to the BenchChem Online Store!
molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1321563
M. Wt: 272.12 g/mol
InChI Key: FEDCSLRPQNWUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08674095B2

Procedure details

To a suspension of NaH (60%, 0.15 g, 3.75 mmol) in anhydrous dimethylformamide (10 mL) was added 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (0.68 g, 2.50 mmol) at room temperature and the reaction was stirred at 50° C. for 0.5 h. The reaction mixture was cooled down to room temperature and ethyl bromide (0.22 mL, 0.32 g, 2.93 mmol) was added and stirred at 50° C. for 1.5 h. After completion, the mixture was poured onto ice water (10 g), and the white precipitate was filtered off to give 6-bromo-8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (0.57 g, 1.90 mmol, 76%). ESMS m/z 300 (M+H)+.
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:15](=[O:16])[NH:14][C:7]2[N:8]=[C:9]([S:12][CH3:13])[N:10]=[CH:11][C:6]=2[CH:5]=1.[CH2:17](Br)[CH3:18]>CN(C)C=O>[Br:3][C:4]1[C:15](=[O:16])[N:14]([CH2:17][CH3:18])[C:7]2[N:8]=[C:9]([S:12][CH3:13])[N:10]=[CH:11][C:6]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=C2)SC)NC1=O
Step Three
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 50° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
After completion, the mixture was poured onto ice water (10 g)
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(N=C2)SC)N(C1=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.